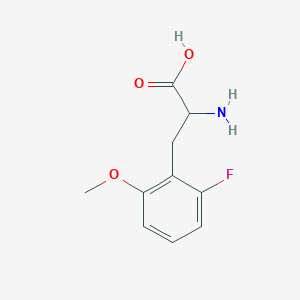
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by the presence of a bromo-substituted thiazole ring and a difluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromoacetyl compound and thiourea under acidic conditions.
Introduction of the Difluoroacetic Acid Group: The difluoroacetic acid moiety is introduced via a nucleophilic substitution reaction, where a difluoroacetyl chloride reacts with the thiazole intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the thiazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the thiazole ring.
Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification and Amidation: Alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Esterification and Amidation: Esters or amides of 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biochemical Probes: Used as a probe to study biochemical pathways involving thiazole derivatives.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science:
Wirkmechanismus
The mechanism by which 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The difluoroacetic acid moiety can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-Iodo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-Bromo-1,3-thiazol-4-yl)acetic acid
Uniqueness
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both a bromo-substituted thiazole ring and a difluoroacetic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds, which may lack the difluoroacetic acid moiety or have different halogen substitutions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for innovation in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C5H2BrF2NO2S |
|---|---|
Molekulargewicht |
258.04 g/mol |
IUPAC-Name |
2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-4-9-2(1-12-4)5(7,8)3(10)11/h1H,(H,10,11) |
InChI-Schlüssel |
LVFCOXFPXLQQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)Br)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


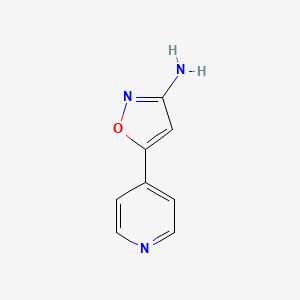
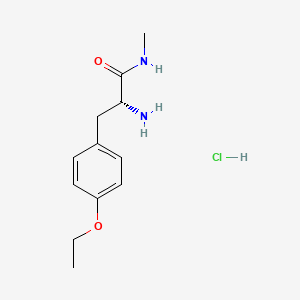
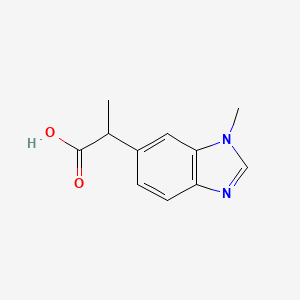
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)



![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
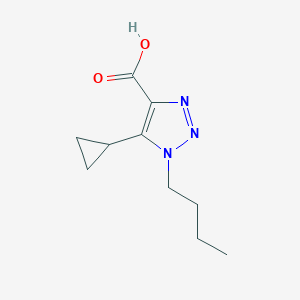

![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
